1-(Azepan-3-yl)methanamine

Physicochemical profiling Amine basicity Protonation state

1-(Azepan-3-yl)methanamine (CAS 1779851-17-0; IUPAC: azepan-3-ylmethanamine) is a C7H16N2 heterocyclic primary amine building block comprising a saturated seven-membered azepane ring with an aminomethyl substituent at the 3-position. Available as the free base (MW 128.22 g/mol) or as the oxalate salt (CAS 1803594-24-2; MW 218.25; C9H18N2O4) for enhanced handling and solubility , it is primarily sourced for medicinal chemistry and fragment-based drug discovery programs where the azepane scaffold is increasingly valued for its conformational properties.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13001963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-3-yl)methanamine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESC1CCNCC(C1)CN
InChIInChI=1S/C7H16N2/c8-5-7-3-1-2-4-9-6-7/h7,9H,1-6,8H2
InChIKeyWZBNHSASADXESL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Azepan-3-yl)methanamine Technical Baseline: CAS 1779851-17-0 Chemical Identity and Procurement Profile


1-(Azepan-3-yl)methanamine (CAS 1779851-17-0; IUPAC: azepan-3-ylmethanamine) is a C7H16N2 heterocyclic primary amine building block comprising a saturated seven-membered azepane ring with an aminomethyl substituent at the 3-position [1]. Available as the free base (MW 128.22 g/mol) or as the oxalate salt (CAS 1803594-24-2; MW 218.25; C9H18N2O4) for enhanced handling and solubility , it is primarily sourced for medicinal chemistry and fragment-based drug discovery programs where the azepane scaffold is increasingly valued for its conformational properties [2].

Why 1-(Azepan-3-yl)methanamine Cannot Be Freely Substituted: Ring-Size-Driven Physicochemical Divergence


Caution in analog substitution is warranted for 1-(Azepan-3-yl)methanamine: the azepane ring confers a measurably higher aqueous basicity (pKa ~11.07) compared to its piperidine counterpart (predicted pKa 10.12 ± 0.10 for 3-(aminomethyl)piperidine) [1] . This difference in protonation state at physiological pH, combined with the greater conformational flexibility of the seven-membered ring over the six-membered piperidine ring, alters hydrogen-bonding geometries and target engagement profiles in a way that cannot be replicated by simple ring-contracted or ring-expanded analogs [2] [3]. Furthermore, the commercial supply landscape differs markedly: the piperidine analog is produced at multi-hundred-kilogram scale, while the azepane derivative is a specialty item from a limited vendor base, creating procurement lead-time and cost differentials that directly impact project timelines [4]. Note: high-strength head-to-head comparative data for this specific building block are limited in the open literature; the evidence below represents the strongest quantitative differentiation currently available.

1-(Azepan-3-yl)methanamine Comparative Evidence: Quantified Physicochemical and Supply-Chain Differentiation


Basicity Differential: Azepane Core Confers ~0.95 pKa Unit Higher Basicity vs. Piperidine Analog

The azepane secondary amine in 1-(Azepan-3-yl)methanamine exhibits a conjugate acid pKa of 11.07 in water at 20 °C, as experimentally determined for the parent azepane heterocycle [1]. In contrast, the direct six-membered ring comparator 3-(aminomethyl)piperidine (CAS 23099-21-0) has a predicted pKa of 10.12 ± 0.10 . This represents a nearly one-log-unit difference in basicity. For procurement decisions in medicinal chemistry, this translates to a higher fraction of the protonated (charged) species for the azepane at physiological pH ranges, directly impacting solubility, permeability, and binding to negatively charged receptor pockets.

Physicochemical profiling Amine basicity Protonation state pKa prediction

Lipophilicity Differential: Predicted LogP Increase of ~0.6 Units Over Piperidine Analog

Calculated partition coefficients indicate higher lipophilicity for the azepane scaffold. The parent azepane has an experimental LogP of approximately 1.5, while piperidine has an experimental LogP of approximately 0.85 [1]. This ~0.65 LogP unit increase per ring methylene is consistent with the ~0.5 LogP increment typically observed per added methylene in homologous cyclic amine series. For the 3-aminomethyl-substituted derivatives, ChemSpider-predicted LogP for 1-(azepan-3-yl)methanamine is approximately 0.9, compared to approximately 0.3 for 3-(aminomethyl)piperidine . The enhanced lipophilicity of the azepane derivative may confer improved passive membrane permeability but also increased potential for non-specific protein binding—a trade-off that must be specifically evaluated and cannot be assumed from piperidine analog data.

Lipophilicity LogP Permeability Drug-likeness

Ring Conformational Flexibility: 7-Membered Azepane Enables Binding Geometries Inaccessible to 6-Membered Piperidine

NMR spectroscopy and molecular modeling studies on azepane derivatives have demonstrated marked conformational flexibility for the seven-membered ring compared to the more rigid six-membered piperidine ring [1]. The azepane ring can populate multiple low-energy conformations including chair, boat, and twisted-chair forms, whereas piperidine is largely restricted to chair conformations. This property has been explicitly exploited in glycosidase inhibitor design, where the conformational flexibility of substituted azepanes enables probing of substrate distortion states that are inaccessible to piperidine-based inhibitors [2]. A direct study of inhibitors of GH84 glycoside hydrolases demonstrated that azepane conformational flexibility was essential for achieving potent binding, with Ki values reaching nanomolar ranges that were unattainable with the corresponding piperidine scaffolds [2].

Conformational analysis Scaffold diversity Binding pocket geometry NMR

Metabolic Lability: Azepane Ring Demonstrates Class-Level Metabolic Instability Suitable for Soft-Drug or Prodrug Design

The azepane ring has been characterized as metabolically labile in multiple independent studies. In σ receptor ligand programs, the azepane ring of lead compound SN56 was explicitly identified as a metabolic soft spot, prompting replacement with a 1-adamantanamine moiety [1]. The replacement compound 12 retained low nanomolar σ1R affinity (Ki = 7.2 nM, 61-fold selectivity over σ2R) while showing modestly improved metabolic stability in rat liver microsomes [1]. Similarly, geminal difluorination of the azepane ring has been reported as a key strategy for improving metabolic stability while preserving potency [2]. This metabolic profile differentiates azepane-containing building blocks from piperidine analogs, which generally exhibit greater oxidative metabolic stability due to their more compact ring structure and different CYP enzyme substrate recognition.

Metabolic stability Liver microsomes Soft drug design Prodrug strategy

Supply Scarcity: Specialty Azepane Building Block vs. Commodity Piperidine Analog

The commercial supply landscape shows a pronounced asymmetry. 3-(Aminomethyl)piperidine is a commodity building block produced at up to 500 kg scale by multiple vendors (TCI, Capotchem, Fisher Scientific) with typical catalog pricing in the range of $100-300 per 25 g at 98% purity [1]. In contrast, 1-(azepan-3-yl)methanamine (as the oxalate salt) is available from a limited number of specialty suppliers (PharmaBlock at 97% purity, Bidepharm at 98% purity with NMR/HPLC/GC batch data) with small-quantity pricing approximately 5-10× higher per gram . This differential directly impacts procurement lead times and minimum order quantities for medicinal chemistry campaigns.

Supply chain Procurement Commercial availability Lead time

Analytical QC Differentiation: Bidepharm Batch-Specific NMR/HPLC/GC Traceability at 98% Purity

Bidepharm supplies 1-(azepan-3-yl)methanamine oxalate (CAS 1803594-24-2) at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analysis reports . This level of analytical traceability is not uniformly offered across all suppliers of this specialty building block. In comparison, the piperidine analog is widely available at 98%+ purity from TCI and other major vendors , but the QC documentation for the azepane derivative at Bidepharm specifically includes multi-method orthogonal purity verification, which is critical for reproducibility in patent-directed synthesis and regulatory-facing medicinal chemistry programs.

Quality control Analytical chemistry Batch traceability NMR HPLC

Optimal Deployment Scenarios for 1-(Azepan-3-yl)methanamine in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery Requiring Enhanced Conformational Sampling of Binding Pockets

When screening fragment libraries against protein targets with shallow or flexible binding pockets (e.g., glycoside hydrolases, protein-protein interaction interfaces), the conformational flexibility of the azepane scaffold provides access to binding geometries that are sterically inaccessible to piperidine-based fragments [1]. The demonstrated ability of substituted azepanes to adopt multiple low-energy conformations (chair, boat, twist-chair) enables more complete sampling of 3D pharmacophore space, justifying the selection of 1-(Azepan-3-yl)methanamine as a privileged fragment for library diversification [1] .

CNS-Targeted Programs Requiring Tuned Basicity for Blood-Brain Barrier Penetration

The ~0.95 unit higher pKa of the azepane scaffold (11.07 vs. 10.12 for piperidine) alters the ratio of charged-to-neutral species at physiological pH [1] . In CNS drug discovery, where precise control of amine basicity is critical for balancing passive BBB permeability with target engagement, 1-(Azepan-3-yl)methanamine offers a distinct ionization profile that cannot be replicated by the piperidine analog. This is particularly relevant for programs targeting monoamine transporters or σ receptors, where azepane-containing compounds have demonstrated potent activity .

Prodrug or Soft-Drug Design Leveraging Predictable Azepane Metabolic Lability

Programs that deliberately engineer metabolic clearance into their design—such as soft-drug or antedrug approaches—benefit from the documented metabolic lability of the azepane ring [1]. The azepane scaffold undergoes CYP-mediated oxidative metabolism at predictable positions, enabling rational design of clearance rates. 1-(Azepan-3-yl)methanamine serves as an entry point for introducing this metabolic handle into lead series, with the option of subsequent geminal difluorination to tune metabolic stability if longer half-life is later required .

Patent-Driven Lead Optimization Requiring Scaffold Hopping from Piperidine to Azepane

In competitive medicinal chemistry programs where the piperidine chemical space is heavily patented, scaffold hopping to the seven-membered azepane represents a validated strategy for achieving patent novelty while retaining or improving target potency [1]. The commercial availability of 1-(Azepan-3-yl)methanamine with batch-specific QC documentation (NMR, HPLC, GC) at 98% purity supports reproducible SAR studies and patent exemplification, directly addressing the procurement requirements of IP-driven drug discovery campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Azepan-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.